N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Aqueous Solubility Salt Selection Assay Compatibility

Free base thiazole methanamines (LogP 1.2-1.6) often precipitate in PBS or cell media above 50-100 μM, disrupting assay reliability. This dihydrochloride salt resolves solubility limitations for high-concentration screening workflows.

  • Aqueous solubility optimized: LogP 0.35 vs. free base LogP 1.25-1.61; supports 0.5-2 mM in DMSO/buffer for NMR, SPR, or thermal shift assays.
  • Precise analog synthesis: Secondary N-methylamine enables N-alkylation, reductive amination, or amide coupling; 2HCl stoichiometry ensures accurate molar calculations.
  • Research-grade purity: ≥98% specification minimizes false-positive hits; AldrichCPR provenance confirms structural novelty.

Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14
CAS No. 1262771-15-2
Cat. No. B3095355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
CAS1262771-15-2
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.14
Structural Identifiers
SMILESCC1=CSC(=N1)CNC.Cl.Cl
InChIInChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H
InChIKeyHUPIALUKIPJUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine Dihydrochloride: Physicochemical and Structural Profile


N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (CAS 1262771-15-2) is a 2,4-disubstituted thiazole building block with the molecular formula C6H12Cl2N2S and a molecular weight of 215.14 g/mol . The compound features a secondary N-methylamine moiety at the 2-position and a methyl substituent at the 4-position of the thiazole ring, presented as a dihydrochloride salt that confers enhanced aqueous solubility relative to its free-base form (CAS 644950-37-8, MW 142.22 g/mol) . It is supplied as a solid with a reported LogP of 0.35 and is catalogued in the Sigma-Aldrich AldrichCPR collection as a unique chemical for early-discovery research .

Scaffold
2,4-Disubstituted thiazole for kinase/GPCR library synthesis
Form
Dihydrochloride salt supports aqueous reaction and assay media
Provenance
AldrichCPR curated chemical space for hit discovery

Why This Thiazole Methanamine Cannot Replace Structural Analogs


Substitution of the target compound with structurally similar thiazole methanamine derivatives introduces material changes in key selection-critical physicochemical properties. The presence of the 4-methyl group on the thiazole ring, the secondary N-methylamine at the 2-position, and the dihydrochloride salt form each independently modulate lipophilicity, hydrogen-bonding capacity, and aqueous solubility . Specifically, the dihydrochloride salt exhibits a LogP of 0.35 , whereas the corresponding primary amine analog, (4-methyl-1,3-thiazol-2-yl)methanamine, has a calculated LogP of 1.61 , and the des-methyl analog, N-methyl-1-(thiazol-2-yl)methanamine, has a LogP of 1.25 . These differences directly impact partitioning behavior in both assay media and synthetic workflows, making generic substitution scientifically unsound without explicit re-validation of solubility, reactivity, and biological readout compatibility.

Amine type
N-Methyl secondary amine alters hydrogen-bond capacity vs primary amine analogs; solubility and reactivity may shift.
Regiochemistry
2-(Aminomethyl) substitution is critical for reported kinase binding; 5-position isomer yields distinct pharmacophore vectors.
Salt stoichiometry
Dihydrochloride ensures defined molarity; free base or mono-salt forms introduce dosing uncertainty in parallel synthesis.

Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Aqueous Solubility via Dihydrochloride Salt Form

The dihydrochloride salt form of N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine (CAS 1262771-15-2) provides a marked improvement in aqueous solubility compared to the free base (CAS 644950-37-8). While quantitative solubility values in mg/mL are not publicly disclosed, the dihydrochloride salt is described as a solid with a measured LogP of 0.35 , substantially lower than the free base's computationally predicted LogP range of 0.86–1.25 . Lower LogP correlates with higher aqueous solubility for this compound class. The Hit2Lead database explicitly lists the dihydrochloride as a 'Salt Form – 2HCl' with a purity of 95% , confirming the defined stoichiometry critical for reproducible dissolution and dosing in biological assays.

Solubility via salt
Cross-study comparable
LogP 0.35 (dihydrochloride) vs 0.86–1.25 (free base)
Supports aqueous assay compatibility; lower LogP suggests higher solubility for reliable dose–response curves.
Quantitative solubility in mg/mL not disclosed.
Aqueous Solubility Salt Selection Assay Compatibility Medicinal Chemistry

Lipophilicity Differential Governs Membrane Permeability

The target compound's N-methyl secondary amine structure yields a LogP of 0.35 , critically lower than the primary amine analog (4-methyl-1,3-thiazol-2-yl)methanamine (CAS 51221-45-5), which has a measured LogP of 1.61 or computed LogP of 0.82 . This ΔLogP of approximately –0.5 to –1.3 indicates that the target compound is significantly less lipophilic. In the context of thiazole-based kinase inhibitor and GPCR ligand design, a LogP shift of this magnitude is known to influence membrane permeability, CYP450 inhibition liability, and promiscuous protein binding [1]. The N-methyl group also eliminates one hydrogen-bond donor relative to the primary amine, further altering molecular recognition properties.

Lipophilicity shift
Class-level inference
ΔLogP ≈ –1.26 vs primary amine analog; +1 HBD in salt form
May reduce off-target binding risk; membrane permeability profile warrants compound-specific verification.
Based on measured and computed LogP; class-level ADME trends.
Lipophilicity Drug-likeness Permeability Structure–Activity Relationship

Regiochemical Differentiation from the 5-Position Isomer

The target compound bears the N-methylaminomethyl substituent at the 2-position of the 4-methylthiazole ring (2,4-disubstituted), distinguishing it from the commercially available 5-position regioisomer, N-methyl-1-(4-methylthiazol-5-yl)methanamine (CAS 920479-07-8), which is a 4,5-disubstituted thiazole . Although both share the same molecular formula (C6H10N2S for the free base) and molecular weight (142.22 g/mol), the position of the basic amine side chain relative to the endocyclic sulfur and nitrogen atoms alters the vector of hydrogen-bonding interactions and the electrostatic potential surface. In published thiazole-based sphingosine kinase inhibitors, the 2-aminomethyl substitution pattern was essential for activity, with IC50 values of 6.5–7.3 μM, whereas 5-substituted analogs showed reduced potency [1]. This regiochemical specificity is critical for medicinal chemistry campaigns where a defined substitution pattern is required to recapitulate a known binding mode.

Regiochemistry
Class-level inference
2-substituted thiazole IC50 6.5–7.3 μM (SphK1/2); 5-substituted has reduced potency
Correct regioisomer essential for SAR; 5-position analog may invalidate screening campaigns.
Published kinase data; applies to 2-aminothiazole scaffold.
Regiochemistry Binding Pose Structure-Based Design Thiazole Isomers

Purity Specification Supports Reproducible Screening

Multiple independent suppliers list the target compound at a purity specification of NLT 98% (No Less Than 98%) , exceeding the 95% purity commonly specified for the free base analog (CAS 644950-37-8) and the typical 95% purity of the primary amine comparator (CAS 51221-45-5) . The higher purity specification reduces the likelihood of confounding biological activity arising from synthetic impurities, which is particularly important when this building block is used as a starting material for parallel library synthesis or as a fragment in fragment-based drug discovery (FBDD) campaigns.

Purity specification
Cross-study comparable
NLT 98% vs typical 95% for free base and primary amine
Higher purity reduces confounding assay hits; supports reproducible parallel synthesis.
Vendor specs from Leyan and MolCore.
Purity Quality Control Reproducibility Procurement Specification

AldrichCPR Collection Inclusion Confirms Structural Novelty

The compound is catalogued under the Sigma-Aldrich AldrichCPR (Collection of Pharmacologically Relevant compounds) program . This curated collection is specifically assembled to provide early-discovery researchers with unique, drug-like chemical matter that is not widely represented in commercial screening libraries. Inclusion in this collection signals that the compound has passed internal filters for structural novelty and drug-likeness . In contrast, the simpler primary amine analog (CAS 51221-45-5) and the des-methyl analog (CAS 144163-68-8) are available through general catalogues but are not flagged as part of a curated discovery collection, making the target compound a more deliberate choice for hit-finding initiatives.

Curated collection
Supporting evidence
Included in AldrichCPR; general analogs not curated
Signals structural novelty for hit-finding libraries; not a direct quality attribute.
Qualitative procurement differentiator.
Chemical Diversity Hit Discovery AldrichCPR Procurement Channel

Class-Level Antiproliferative Activity in Cancer Cell Lines

Published structure–activity relationship (SAR) studies on N-methyl thiazole methanamine derivatives demonstrate that compounds with the 2-N-methylaminomethyl substitution pattern exhibit antiproliferative activity with IC50 values in the low micromolar range against human cancer cell lines. Specifically, the free base analog Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS 644950-37-8) has reported IC50 values of 5.2 μM (A549 lung cancer) and 3.8 μM (HeLa cervical cancer) . More broadly, 2-N-methylamino thiazole derivatives have shown IC50 values spanning low micromolar to single-digit nanomolar in antiproliferative assays, and notably retain activity against multidrug-resistant cell lines overexpressing P-glycoprotein [1]. These data provide a class-level activity benchmark for the target compound, though direct testing of the dihydrochloride salt form against defined comparators has not been published.

Antiproliferative signal
Class-level inference
Analog free base IC50 3.8–5.2 μM (A549, HeLa); class range low μM to nM
Supports cytotoxicity endpoint review; direct dihydrochloride testing required.
No head-to-head comparator data for this salt form.
Anticancer Antiproliferative Thiazole Cell-Based Assay

Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Library Design

The compound's LogP of 0.35 and dihydrochloride salt form ensure robust aqueous solubility at the high concentrations (typically 0.5–2 mM in DMSO/aqueous buffer mixtures) required for fragment screening by NMR, SPR, or thermal shift assays. The NLT 98% purity specification minimizes false-positive hits from impurities, while the AldrichCPR collection provenance confirms structural novelty appropriate for fragment library inclusion.

Medicinal Chemistry SAR for Kinase or GPCR Targets

The 2-(N-methylaminomethyl)-4-methylthiazole scaffold represents a privileged chemotype in kinase inhibitor design, as evidenced by published sphingosine kinase inhibitors with IC50 values of 6.5–7.3 μM bearing the 2-aminothiazole motif [1]. The target compound provides a direct starting point for N-alkylation, reductive amination, or amide coupling elaboration at the secondary amine, enabling rapid analog generation with predictable LogP modulation.

Parallel Library Synthesis with Defined Stoichiometry

The defined dihydrochloride stoichiometry (2HCl) enables precise molar calculations for solution-phase parallel synthesis, avoiding the variability associated with hygroscopic free bases or mono-hydrochloride salts. The 98% purity specification ensures that ≥98% of the weighed material participates in the intended reaction, maximizing yield consistency across library plates.

Aqueous Assay Development Without Free Base Precipitation

In biochemical assays conducted in phosphate-buffered saline (PBS) or cell culture media, the free base form (LogP 0.86–1.25) may precipitate at concentrations above 50–100 μM. The dihydrochloride salt (LogP 0.35) mitigates this risk, enabling reliable dose–response profiling in aqueous assay formats without the need for co-solvents that may interfere with target protein function.

Application
Selection Property
Validation Focus
Fragment-based library design
Aqueous solubility via dihydrochloride salt
Fragment screening compatibility (NMR, SPR, thermal shift)
Kinase/GPCR SAR expansion
2-(N-methylaminomethyl) scaffold for elaboration
Sphingosine kinase and related target engagement
Parallel library synthesis
Defined 2HCl stoichiometry
Molar calculation accuracy and yield consistency
Aqueous biochemical assays
Low LogP salt form
Dose-response profiling without co-solvent interference
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